molecular formula C13H16BrNO4 B1290094 (4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid CAS No. 917925-71-4

(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid

Cat. No.: B1290094
CAS No.: 917925-71-4
M. Wt: 330.17 g/mol
InChI Key: HFPMULXPVQWEJG-UHFFFAOYSA-N
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Description

(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid (CAS: 917925-71-4; molecular formula: C₁₃H₁₆BrNO₄; MW: 330.18) is a Boc-protected amino acid derivative featuring a 4-bromophenyl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes such as peptide coupling or heterocyclic synthesis . Its structure includes a chiral center, with enantiomers like the (S)- and (R)-forms (CAS: 1228565-84-1 and 1228570-47-5, respectively) exhibiting distinct biochemical interactions .

Properties

IUPAC Name

2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPMULXPVQWEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624567
Record name (4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917925-71-4
Record name (4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, reaction time, and reagent concentrations. Continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) with iron(III) bromide as a catalyst.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP).

Major Products Formed

    Substitution: Various substituted phenyl derivatives.

    Deprotection: Free amino acid.

    Coupling: Dipeptides or larger peptides.

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences

The following table highlights key structural variations among analogs:

Compound Name CAS Number Molecular Formula Key Substituents Structural Features
Target Compound 917925-71-4 C₁₃H₁₆BrNO₄ 4-Bromophenyl, Boc-amino Aromatic bromine, chiral center
2-(4-Biphenylyl)-2-(Boc-amino)acetic Acid 369403-44-1 C₁₉H₂₁NO₄ Biphenyl, Boc-amino Increased hydrophobicity due to biphenyl
4-(Boc-amino)cyclohexaneacetic Acid 327156-95-6 C₁₃H₂₃NO₄ Cyclohexyl, Boc-amino Aliphatic ring, conformational flexibility
2-{[(4-bromophenyl)carbamoyl]amino}acetic Acid 3744-13-6 C₉H₉BrN₂O₃ 4-Bromophenyl, carbamoyl Urea linkage, no Boc protection
4-(Boc-amino)phenylacetic Acid 369623-85-8 C₁₃H₁₇NO₄ Phenyl, Boc-amino Absence of bromine; reduced halogen bonding potential

Physicochemical and Reactivity Comparisons

  • Electronic Effects: The 4-bromophenyl group in the target compound enhances electron-withdrawing properties compared to non-halogenated analogs (e.g., 4-(Boc-amino)phenylacetic acid) . This influences reactivity in nucleophilic substitutions or cross-coupling reactions.
  • Solubility: Cyclohexyl derivatives (e.g., 4-(Boc-amino)cyclohexaneacetic acid) exhibit higher lipophilicity than aromatic analogs, impacting membrane permeability .
  • Reactivity: The Boc group in the target compound allows selective deprotection under acidic conditions, unlike carbamoyl-protected analogs (e.g., 2-{[(4-bromophenyl)carbamoyl]amino}acetic acid), which require harsher conditions .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound 4-(Boc-amino)phenylacetic Acid 4-(Boc-amino)cyclohexaneacetic Acid
Molecular Weight 330.18 265.28 273.33
LogP (Predicted) 2.8 1.5 3.2
Water Solubility Low Moderate Very Low
Key Reactivity Acid-labile Boc group Acid-labile Boc group Acid-labile Boc group

Biological Activity

(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid, also known by its CAS number 917925-71-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16BrNO4
  • Molecular Weight : 330.18 g/mol
  • CAS Number : 917925-71-4

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the bromophenyl group and the tert-butoxycarbonyl (Boc) moiety. These groups facilitate interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

  • Enzyme Interaction : The compound can act as an inhibitor or modulator of specific enzymes, impacting biochemical pathways.
  • Receptor Binding : It may exhibit affinity for certain receptors, influencing cellular signaling processes.

Antimicrobial Properties

Research indicates that derivatives of amino acids with aromatic substitutions often exhibit antimicrobial activity. The bromine atom in the phenyl ring may enhance this activity through increased lipophilicity and interaction with microbial membranes.

Anticancer Activity

Studies have suggested that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism is thought to involve the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • Inhibition of Bacterial Growth : A study demonstrated that related compounds showed significant inhibition against Gram-positive bacteria, suggesting a potential role in antibiotic development.
  • Cytotoxicity in Cancer Cell Lines : In vitro assays revealed that certain derivatives exhibited selective cytotoxicity towards various cancer cell lines, indicating their potential as therapeutic agents.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of enzyme activity

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of this compound and its derivatives:

  • Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity, including modifications to the Boc group for enhanced stability.
  • Biological Assays : High-throughput screening assays have been employed to assess the compound's efficacy against a range of pathogens and cancer cell lines.

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